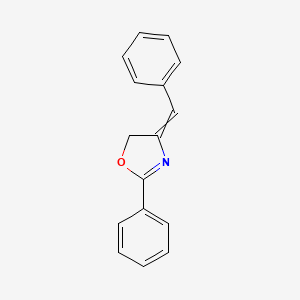
4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole, also known as 4-Benzylidene-2-phenyl-5(4H)-oxazolone, is a heterocyclic compound belonging to the oxazolone family. This compound is characterized by its unique structure, which includes a benzylidene group attached to a phenyl-substituted oxazolone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole can be synthesized through several methods. One common approach involves the reaction of hippuric acid with various aldehydes in the presence of 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine at 75°C . Another method includes the cyclization of N-benzoyl-2-bromo-3-phenylpropenamide in the presence of sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Geometric Isomerization: This compound can undergo geometric isomerization under photochemical conditions.
Hydrogen Abstraction: It can also undergo hydrogen abstraction from solvents under specific conditions.
Common Reagents and Conditions
Geometric Isomerization: Typically requires light exposure to induce the isomerization process.
Hydrogen Abstraction: Involves the presence of suitable solvents that can donate hydrogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, geometric isomerization results in different isomeric forms of the compound, while hydrogen abstraction can lead to the formation of various hydrogenated derivatives.
Aplicaciones Científicas De Investigación
4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets and pathways. For instance, its antiproliferative activity on cancer cells is attributed to its ability to interfere with cell division and induce apoptosis . The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole can be compared with other similar compounds, such as:
4-Benzylidene-2-phenyl-2-oxazolin-5-one: Shares a similar core structure but differs in the substitution pattern.
5-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazol-4-one: Another closely related compound with slight structural variations.
Propiedades
Número CAS |
73405-88-6 |
|---|---|
Fórmula molecular |
C16H13NO |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
4-benzylidene-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C16H13NO/c1-3-7-13(8-4-1)11-15-12-18-16(17-15)14-9-5-2-6-10-14/h1-11H,12H2 |
Clave InChI |
XNGJJGBAEDJARE-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=CC=CC=C2)N=C(O1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


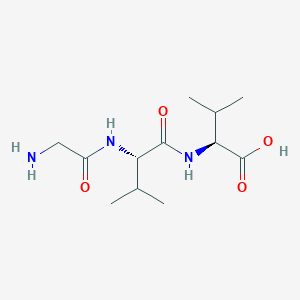
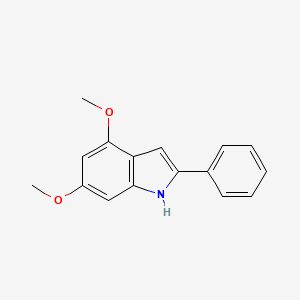
![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)
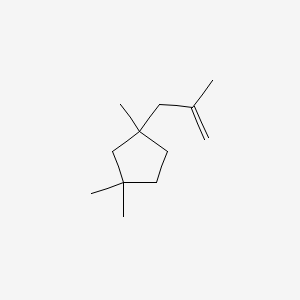
![Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14448251.png)
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)
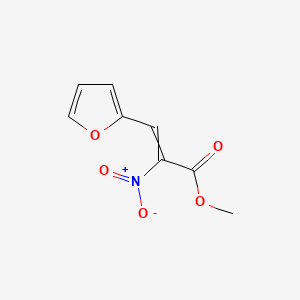
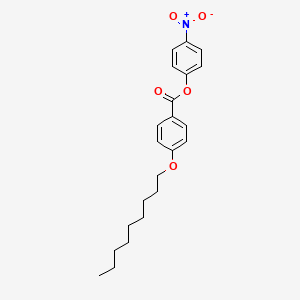
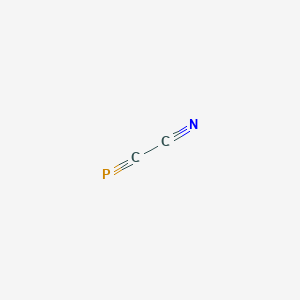

![4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14448286.png)
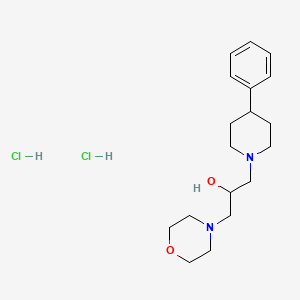
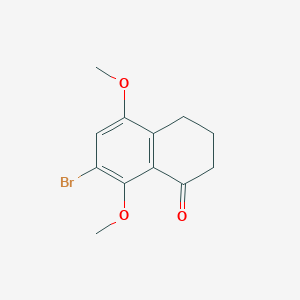
![2,4-Dichloro-1-oxa-2lambda~5~-phosphaspiro[4.5]dec-3-en-2-one](/img/structure/B14448304.png)
